sepharose fast flow SP
Description
SP Sepharose Fast Flow (SPFF) is a strong cation exchange chromatography resin designed for high-throughput protein purification. Its matrix consists of crosslinked 6% agarose beads functionalized with sulphopropyl (SP) groups, which confer high chemical stability and enable robust cleaning-in-place (CIP) and sanitization protocols . Key features include:
- Dynamic binding capacity (DBC): Up to 70 mg/mL for ribonuclease under optimized conditions .
- Flow rate: Operates at 750 cm/h, making it suitable for industrial-scale processes .
- pH stability: Effective in the range of pH 4–13 (operational) and pH 3–14 (long-term storage) .
- Applications: Widely used for monoclonal antibody (mAb) purification, bacteriocin isolation, and recombinant protein separation .
Properties
CAS No. |
159251-40-8 |
|---|---|
Molecular Formula |
C8H18N2O |
Synonyms |
sepharose fast flow SP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sepharose Fast Flow SP is synthesized by attaching sulphopropyl groups to a cross-linked agarose matrix. The agarose matrix is typically composed of 6% agarose beads, which are highly cross-linked to ensure chemical and physical stability .
Industrial Production Methods
In industrial settings, this compound is produced in large batches using automated systems to ensure consistency and qualityThe final product is then washed and purified to remove any unreacted chemicals and impurities .
Chemical Reactions Analysis
Types of Reactions
Sepharose Fast Flow SP primarily undergoes ion exchange reactions due to the presence of sulphopropyl groups. These reactions involve the exchange of cations between the resin and the surrounding solution.
Common Reagents and Conditions
The ion exchange reactions typically occur under conditions of varying pH and ionic strength. Common reagents used include buffers such as phosphate, acetate, and citrate, which help maintain the desired pH levels .
Major Products Formed
The major products formed during the ion exchange process are purified proteins, which are separated based on their charge properties. The resin binds to positively charged proteins, allowing for their selective elution and purification .
Scientific Research Applications
Sepharose Fast Flow SP is extensively used in various scientific research applications, including:
Protein Purification: It is widely used for the purification of proteins in both research and industrial settings.
Biological Studies: The resin is used to study inhibitory proteins and peptides from various plant sources.
Molecular Evolution: It has been employed in studies investigating the subunit heterogeneity and molecular evolution of proteins such as soybean basic 7S globulin.
Industrial Applications: The resin is used in large-scale production processes for the purification of therapeutic proteins and other biologically active molecules.
Mechanism of Action
Sepharose Fast Flow SP exerts its effects through ion exchange chromatography. The sulphopropyl groups on the resin act as strong cation exchangers, binding to positively charged proteins in the solution. The bound proteins can then be eluted by changing the pH or ionic strength of the solution, allowing for their selective purification .
Comparison with Similar Compounds
SP Sepharose Fast Flow vs. CM Sepharose Fast Flow
CM Sepharose Fast Flow (CMFF) is a weak cation exchanger with carboxymethyl (CM) groups. Key differences:
Functional Implications:
SP Sepharose Fast Flow vs. Capto S
Capto S is a high-flow cation exchanger with a rigid agarose/acrylic polymer matrix. Comparative
Functional Implications:
SP Sepharose Fast Flow vs. SP Sepharose High Performance (HP)
SP Sepharose HP is a variant with smaller bead size (34 μm vs. 90 μm) for enhanced resolution:
Functional Implications:
SP Sepharose 6 Fast Flow vs. SP Sepharose 4 Fast Flow
Differences in ligand density and matrix crosslinking:

Functional Implications:
SP Sepharose FF vs. DEAE Sepharose FF
DEAE Sepharose FF is a anion exchanger with diethylaminoethyl groups, contrasting SPFF’s cation exchange:
| Parameter | SP Sepharose FF | DEAE Sepharose FF |
|---|---|---|
| Ligand Type | Cationic (SP) | Anionic (DEAE) |
| pH Range | 4–13 | 2–9 |
| Applications | Acidic protein purification | Basic protein/nucleotide isolation |
Q & A
Q. How do I select the optimal buffer system for cation exchange chromatography using SP Sepharose Fast Flow?
SP Sepharose Fast Flow’s performance depends on buffer pH, ionic strength, and ion type. For example:
- Tris buffers (pH 7–9) are suitable for proteins with higher pI values, while sodium phosphate (NaPi) buffers (pH 4–6) are ideal for acidic proteins .
- Conduct a pH scouting experiment (e.g., 0.1 pH increments) to identify the optimal binding/elution window for your target protein. Validate with conductivity gradients to minimize non-specific interactions .
Q. What methodologies are recommended to determine the dynamic binding capacity (DBC) of SP Sepharose Fast Flow for a novel protein?
- Use frontal analysis or batch adsorption experiments with varying protein concentrations.
- Measure DBC at 10% breakthrough (Q10%) under flow rates of 100–300 cm/h, as resin ligand density (e.g., 0.18–0.25 mmol/mL) directly impacts capacity .
- For reproducibility, standardize resin lot-to-lot variability by cross-referencing vendor-provided ribonuclease capacity data (e.g., 70 mg/mL) .
Q. How do I resolve inconsistencies in elution profiles when scaling up SP Sepharose Fast Flow purification?
- Ensure consistent bed height-to-diameter ratios (≥5:1) to avoid wall effects.
- Analyze flow distribution using tracer dyes or conductivity probes.
- Replicate small-scale gradient elution conditions (e.g., 0–1 M NaCl over 20 column volumes) and validate with SDS-PAGE or activity assays .
Advanced Research Questions
Q. How can I optimize SP Sepharose Fast Flow for high-resolution separation of isoforms with minimal pI differences?
- Use shallow pH gradients (e.g., 0.05 pH units/mL) combined with low ionic strength equilibration buffers to enhance selectivity.
- Pair with in-line pH monitoring to detect subtle shifts in elution peaks.
- For example, a study on monoclonal antibodies achieved <0.1 pH resolution by adjusting ligand density (SP Sepharose 6 FF vs. 4 FF) to modulate binding kinetics .
Q. What strategies mitigate nonspecific binding of hydrophobic contaminants during cation exchange with SP Sepharose Fast Flow?
- Incorporate counterion additives (e.g., 0.1% Triton X-100) in equilibration buffers to reduce hydrophobic interactions.
- Perform pre-clearing steps using hydrophobic interaction chromatography (HIC) or ammonium sulfate precipitation.
- Validate purity via HPLC-SEC or mass spectrometry, as demonstrated in bacteriocin Lac-B23 purification .
Q. How do I reconcile discrepancies between published DBC values for SP Sepharose Fast Flow and my experimental results?
- Cross-validate experimental conditions (e.g., mobile phase pH, feedstock composition). For instance, DBC decreases by 15–20% when pH shifts from 5.0 to 6.0 due to reduced protonation of sulphopropyl groups .
- Account for protein size and charge heterogeneity using zeta potential measurements or capillary electrophoresis.
Q. What experimental designs are recommended for integrating SP Sepharose Fast Flow into multi-step purification workflows?
- Use design of experiments (DoE) to optimize resin sequencing. For example:
- Pair SP Sepharose FF with hydroxyapatite chromatography for orthogonal polishing.
- Validate step yield and purity via Western blot or enzymatic activity assays, as in recombinant aprotinin purification workflows .
Data Analysis and Contradiction Resolution
Q. How should I interpret conflicting data on SP Sepharose Fast Flow’s reusability across studies?
- Standardize cleaning-in-place (CIP) protocols (e.g., 0.5 M NaOH for 1 hour) and track resin lifespan via ligand leakage assays (SP groups quantified by sulfhydryl probes).
- Note that resin stability varies with feedstock complexity; industrial-scale studies report >1,000 cycles, while academic labs often observe degradation after 50–100 cycles due to particulate fouling .
Q. What statistical methods are appropriate for analyzing resin performance variability in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
